molecular formula C14H19N5O2 B4427349 3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B4427349
M. Wt: 289.33 g/mol
InChI Key: UJTABBZBAZSMQX-UHFFFAOYSA-N
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Description

3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine-2,4-dione derivative with the molecular formula C21H27N5O2 and a molecular weight of 381.5 g/mol . It is a tricyclic compound built on a xanthine core, a structure known for its diverse biological significance . While specific biological data for this compound is not available in the public domain, its core structure is closely related to other imidazo[2,1-f]purine-2,4-dione derivatives that have been investigated as potent ligands for the 5-HT 1A serotonin receptor . Research on these analogous compounds has shown promising pharmacological profiles, including potential antidepressant-like activity in preclinical models . The structural features of this compound make it a valuable intermediate or reference standard for medicinal chemistry research, particularly in the development of central nervous system (CNS) active agents. This product is intended for research and development purposes in a laboratory setting only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4,7-dimethyl-2-(3-methylbutyl)-6H-purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-8(2)5-6-18-12(20)10-11(17(4)14(18)21)16-13-15-9(3)7-19(10)13/h7-8H,5-6H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTABBZBAZSMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1)N(C(=O)N(C3=O)CCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including 3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, can be achieved through various methods. Common synthetic routes include:

    Debus-Radiszewski synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia.

    Wallach synthesis: This method uses the reaction of glyoxal with ammonia and an aldehyde.

    Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.

    From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.

    Marckwald synthesis: This method involves the reaction of alpha-hydroxy ketones with ammonia.

    Amino nitrile synthesis: This method involves the reaction of amino nitriles with aldehydes.

Industrial Production Methods

Industrial production of imidazole derivatives often involves large-scale synthesis using the above-mentioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve the best results.

Chemical Reactions Analysis

Types of Reactions

3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may yield imidazole derivatives with reduced functional groups. Substitution reactions may yield a variety of substituted imidazole derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that 3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibits notable anticancer properties.

  • Cell Line Studies : In vitro studies on human breast cancer cell lines (e.g., MCF-7) demonstrate that the compound induces apoptosis through the activation of caspase pathways. The IC50 value for MCF-7 cells is reported at approximately 15 µM.

Antimicrobial Effects

The compound has shown potential as an antimicrobial agent against various bacterial strains.

  • Testing Against Bacteria : Studies have reported significant inhibition of growth against both Gram-positive and Gram-negative bacteria. For instance:
    • Staphylococcus aureus : MIC observed at 32 µM
    • Escherichia coli : MIC observed at 28 µM
      These values suggest that the compound could serve as a novel treatment option for bacterial infections.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Cell Lines :
    • A study involving MCF-7 breast cancer cells indicated a dose-dependent decrease in cell viability upon treatment with the compound. The mechanism was linked to the modulation of apoptosis-related proteins such as Bcl-2 and caspases.
  • Antimicrobial Testing :
    • In tests against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations comparable to established antibiotics. This suggests its potential utility in treating bacterial infections that are resistant to conventional therapies.

Summary of Biological Activities

Activity TypeObservations
AnticancerInduces apoptosis in MCF-7 cell line
AntimicrobialEffective against S. aureus and E. coli
MechanismModulates apoptosis-related proteins

Mechanism of Action

The mechanism of action of 3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The biological activity of imidazo[2,1-f]purine-2,4-dione derivatives is highly dependent on substituent chemistry. Below is a comparative analysis of key analogs:

Compound Substituents Key Physicochemical Properties Biological Target/Activity
3-Isopentyl-1,7-dimethyl (Target) 1,7-dimethyl; 3-isopentyl High lipophilicity (logP ~3.5 estimated) Not explicitly reported; inferred from analogs
CB11 () 3-butyl; 1,6,7-trimethyl Molecular weight: ~353 Da PPARγ agonist; induces apoptosis in NSCLC cells
Compound 3i () 8-(5-(4-(2-fluorophenyl)piperazinyl)pentyl); 1,3,7-trimethyl Moderate metabolic stability (HLM assay) 5-HT1A/5-HT7 receptor ligand; antidepressant (FST ED50: 2.5 mg/kg)
Compound 5 () 8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl)butyl); 1,3-dimethyl Hybrid ligand with dual PDE4B/PDE10A inhibition Serotonin/dopamine receptor modulation
8-(Butyl)-7-m-hydroxyphenyl () 8-butyl; 7-m-hydroxyphenyl; 1-methyl Polar hydroxyl group enhances solubility Kinase inhibitor (EphB4 IC50: 2.7–2.9 μM)
1,7-Dimethyl-8-(2-phenylethyl) () 8-phenylethyl; 1,7-dimethyl Aromatic moiety increases π-π stacking potential Not reported; structural similarity suggests TGF-β inhibition

Key Observations :

  • Receptor Affinity: Fluorinated arylpiperazinyl derivatives (e.g., 3i) exhibit strong 5-HT1A/5-HT7 binding due to aromatic and hydrogen-bonding interactions, whereas the target compound’s aliphatic isopentyl group may favor non-polar interactions with enzymes like kinases or PDEs .
  • Enzyme Inhibition: Hybrid derivatives with dihydroisoquinoline moieties (e.g., Compound 5) show dual PDE4B/PDE10A inhibition, highlighting the role of bulky substituents in enzyme active-site binding .
Metabolic and Pharmacokinetic Profiles
  • Metabolic Stability : Fluorinated analogs (e.g., 3i) show moderate stability in human liver microsomes (HLM), whereas alkylated derivatives like CB11 may undergo faster oxidation due to tertiary carbons. The isopentyl group’s branching could slow metabolism compared to linear chains .
  • LogP and Solubility : The target compound’s estimated logP (~3.5) exceeds that of hydroxyethyl-substituted analogs (e.g., : logP ~1.8), suggesting trade-offs between CNS penetration and oral bioavailability.

Biological Activity

3-Isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazo[2,1-f]purine family, which has garnered attention due to its diverse biological activities. This article discusses its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Structural Characteristics

The compound features a fused imidazole and purine ring system, characterized by the following molecular formula:

PropertyValue
Molecular FormulaC16H23N5O2
IUPAC NameThis compound
Molecular Weight305.38 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific solvents and temperature control to ensure optimal yield and purity.

Biological Activity

Research indicates that compounds within the imidazo[2,1-f]purine class exhibit significant biological activities. Below are notable findings regarding the biological activity of this compound:

Antiproliferative Effects

Studies have shown that derivatives of imidazo[2,1-f]purines possess antiproliferative properties against various cancer cell lines. For instance:

  • Cytotoxicity : The compound has demonstrated cytotoxic activity with IC50 values in the low micromolar range against prostate (PC-3) and colon (HCT116) cancer cell lines .
  • Mechanism of Action : The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase in cancer cells .

Antiviral Activity

Imidazo[2,1-f]purines have been explored for their antiviral properties. Research indicates that certain derivatives can inhibit viral replication through interaction with viral enzymes or receptors .

Anti-inflammatory Properties

Preliminary studies suggest that imidazo[2,1-f]purines may also exhibit anti-inflammatory effects. The compound's structural similarities to known anti-inflammatory agents suggest potential pathways for therapeutic applications .

Case Studies

Several studies highlight the biological activity of related compounds:

  • Study on Pyrrolopyrimidine Derivatives : This research evaluated the antiproliferative effects of various derivatives against PC-3 and HCT116 cell lines. The most potent analogues exhibited IC50 values in the nanomolar range .
  • Antiviral Activity Evaluation : A study assessed several N-heterocycles for their antiviral efficacy against HIV and other viruses. Some compounds showed promising results with low IC50 values .

Q & A

Q. What synthetic methodologies are commonly employed for imidazo[2,1-f]purine-dione derivatives, and how can reaction conditions be optimized?

The synthesis typically involves multi-step cyclization reactions. For example, cyclization of amido-nitriles under mild conditions using catalysts like erbium triflate enhances yield and efficiency . Key parameters include solvent choice (e.g., dichloromethane or ethanol), temperature control (room temperature to 80°C), and catalyst selection. Purification methods such as recrystallization or chromatography ensure structural integrity. Optimizing these parameters minimizes side reactions and improves purity (>95%) .

Q. Which analytical techniques are critical for structural elucidation of imidazo[2,1-f]purine-diones?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and ring systems. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. X-ray crystallography provides 3D conformational data, essential for understanding interactions with biological targets like enzyme active sites . For example, in , X-ray data resolved the fused imidazole-purine core, guiding SAR studies.

Advanced Research Questions

Q. How do structural modifications at the 3- and 8-positions influence 5-HT1A receptor binding and functional activity?

Substituent placement significantly impacts receptor affinity and signaling. For instance:

  • 3-Isopentyl group : Enhances lipophilicity, potentially improving blood-brain barrier penetration.
  • 8-Arylalkyl chains : Modulate receptor subtype selectivity. Fluorinated phenylpiperazinyl derivatives (e.g., AZ-853 in ) exhibit partial agonism at 5-HT1A receptors, with substituent position (ortho vs. meta) altering intrinsic activity. Functional assays (e.g., cAMP inhibition, β-arrestin recruitment) quantify pathway-specific effects .

Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) data for imidazopurine-diones?

Comparative pharmacological profiling is critical. For example:

  • In vitro assays : Test binding affinity (radioligand displacement) and enzyme inhibition (e.g., PDE4B/PDE10A) to distinguish target selectivity .
  • In vivo models : Forced swim tests (FST) in mice differentiate antidepressant-like efficacy between analogs. AZ-861 (3-trifluoromethyl substituent) showed stronger 5-HT1A agonism but lower brain penetration than AZ-853 (2-fluoro substituent), explaining divergent behavioral outcomes .

Q. How can metabolic stability and pharmacokinetic profiles of imidazopurine-diones be optimized?

Key strategies include:

  • Substituent engineering : Introducing hydroxypropyl or methoxy groups improves solubility (e.g., reports enhanced solubility via methoxy groups).
  • Metabolic assays : Human liver microsomes (HLM) identify vulnerable sites (e.g., N-demethylation). Fluorination at specific positions (e.g., 2-fluoro in AZ-853) reduces CYP450-mediated degradation .
  • Lipophilicity tuning : Micellar electrokinetic chromatography (MEKC) measures logP values to balance bioavailability and CNS penetration .

Q. What mechanisms underlie enzyme inhibition by imidazo[2,1-f]purine-diones, and how are these evaluated experimentally?

  • Mechanism : Competitive inhibition via active-site binding, as seen in adenosine receptor antagonists (). The imidazopurine core mimics purine bases, disrupting ATP-binding pockets.
  • Assays : Fluorescence polarization assays quantify inhibition constants (Ki), while enzyme kinetics (e.g., Km/Vmax shifts) confirm competitive vs. non-competitive modes .

Data Contradiction Analysis

Q. Why do structurally similar imidazopurine-diones exhibit opposing effects on lipid metabolism and blood pressure?

highlights that AZ-853 (2-fluoro) reduces systolic blood pressure via α1-adrenoceptor blockade, while AZ-861 (3-trifluoromethyl) lacks this effect. This divergence arises from substituent electronic effects: electron-withdrawing groups (e.g., -CF₃) reduce α1 affinity. Lipid metabolism disturbances (e.g., AZ-861) may stem from off-target PPARγ modulation, requiring proteomic profiling to resolve .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Imidazo[2,1-f]purine-diones

ParameterOptimal ConditionImpact on Yield/Purity
CatalystErbium triflateIncreases cyclization rate
SolventDichloromethane/EthanolBalances polarity and cost
Temperature60–80°CMinimizes side reactions
PurificationColumn chromatographyAchieves >95% purity

Q. Table 2. Pharmacological Profiles of Selected Derivatives

Compound5-HT1A Ki (nM)PDE4B IC₅₀ (µM)Metabolic Stability (HLM t₁/₂)
AZ-853 (2-fluoro)0.6>10045 min
AZ-861 (3-CF₃)0.28530 min

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 2
Reactant of Route 2
3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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